molecular formula C20H19NO4 B12947993 2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12947993
M. Wt: 337.4 g/mol
InChI Key: QSLXOHHBQGOIRE-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with appropriate reagents. The reaction is usually carried out in ethanol at elevated temperatures (around 80°C) under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and recycling, as well as the use of green chemistry principles, are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3,4-diones, while reduction can produce chromanols .

Scientific Research Applications

2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features allow it to intercalate with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the benzyl(methyl)amino group, which enhances its biological activity and allows for diverse chemical modifications. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-[benzyl(methyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-21(12-15-7-3-2-4-8-15)19(22)14-25-20(23)17-11-16-9-5-6-10-18(16)24-13-17/h2-11H,12-14H2,1H3

InChI Key

QSLXOHHBQGOIRE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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